Tolvaptan, (S)-

Description

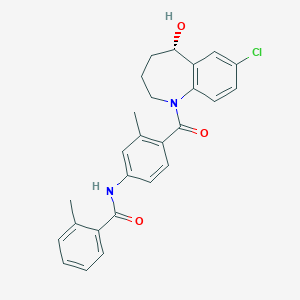

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331947-44-5 | |

| Record name | Tolvaptan, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLVAPTAN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08S1L9V25X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of S Tolvaptan

Vasopressin V2 Receptor Antagonism

(S)-(-)-Tolvaptan, hereafter referred to as tolvaptan (B1682983), is a selective and competitive antagonist of the vasopressin V2 receptor. drugbank.comglobalrph.com The vasopressin V2 receptor is predominantly located on the basolateral membrane of principal cells in the renal collecting ducts. patsnap.comnih.gov The natural ligand for this receptor is the antidiuretic hormone arginine vasopressin (AVP). patsnap.com Tolvaptan's affinity for the V2 receptor is significantly higher than that of native AVP and is 29 times greater than its affinity for the V1a receptor. globalrph.comcapes.gov.br By competitively blocking the binding of AVP to the V2 receptor, tolvaptan disrupts the physiological cascade that leads to water reabsorption in the kidneys. drugbank.comfda.gov

Molecular Basis of V2 Receptor Binding and Selectivity Research

The specific interaction between tolvaptan and the V2 receptor has been the subject of detailed molecular investigations to understand the structural basis for its binding and selectivity.

Cryo-electron microscopy and molecular dynamics simulations have provided significant insights into the binding of tolvaptan to the V2 receptor. researchgate.netresearchgate.netbiorxiv.org These studies reveal that tolvaptan, a non-peptide small molecule, binds deep within the orthosteric binding pocket of the V2 receptor. researchgate.netresearchgate.netbiorxiv.org This binding site is the same one occupied by the endogenous ligand, AVP. biorxiv.orgbiorxiv.org

Gaussian accelerated molecular dynamics simulations have shown that the binding process is a two-stage event. researchgate.netnih.gov Initially, tolvaptan interacts with the extracellular loops 2 and 3 (ECL2/3) of the receptor before surmounting an energy barrier to enter the deeper binding pocket. researchgate.netnih.gov This initial interaction with the receptor's vestibule is a feature that has been observed in the binding of ligands to other G protein-coupled receptors (GPCRs). researchgate.net The binding of tolvaptan stabilizes the receptor in an inactive conformation, which is crucial for its antagonistic function. researchgate.net

Through a combination of cryo-electron microscopy, molecular dynamics simulations, and site-directed mutagenesis, several key amino acid residues within the V2 receptor that are critical for tolvaptan binding have been identified. researchgate.netbiorxiv.org These studies have confirmed that tolvaptan directly interacts with residues in the transmembrane domains of the receptor.

One of the most significant interactions is with the "toggle switch" residue, W2846.48, located in transmembrane domain 6 (TM6). researchgate.netresearchgate.netbiorxiv.org This direct contact is a key feature of how tolvaptan stabilizes the inactive state of the receptor. researchgate.net Other important residues that have been highlighted by simulation and confirmed by mutagenesis experiments include R181, Y205, F287, and F178. researchgate.netnih.gov Further mutational analysis has also implicated residues from TM2 to TM7 and in the extracellular loops as being involved in the binding of tolvaptan. biorxiv.org

Table 1: Key Amino Acid Residues in Tolvaptan-V2 Receptor Interaction

| Residue | Location | Role in Interaction | Source |

|---|---|---|---|

| W2846.48 | Transmembrane Domain 6 (TM6) | Direct contact, "toggle switch" for receptor inactivation | researchgate.netresearchgate.netbiorxiv.org |

| R181 | - | Involved in the binding process | researchgate.netnih.gov |

| Y205 | - | Involved in the binding process | researchgate.netnih.gov |

| F287 | - | Involved in the binding process | researchgate.netnih.gov |

| F178 | - | Involved in the binding process | researchgate.netnih.gov |

Downstream Signaling Pathway Modulation

The antagonism of the V2 receptor by tolvaptan directly impacts the downstream intracellular signaling cascades that are normally initiated by AVP binding.

The binding of AVP to the V2 receptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.govoup.comuzh.ch This increase in intracellular cAMP is a central step in the signaling pathway. uzh.ch Tolvaptan, by blocking the V2 receptor, prevents this activation and consequently inhibits the AVP-induced production of cAMP. capes.gov.brbiorxiv.orgoup.com This reduction in cAMP levels is a key mechanism through which tolvaptan exerts its effects, particularly in conditions like autosomal dominant polycystic kidney disease (ADPKD), where aberrant cAMP signaling contributes to cyst growth. uzh.chnih.gov Studies have shown that blocking the V2 receptor with tolvaptan lowers cAMP levels in cystic tissues. uzh.ch

A primary consequence of the AVP-V2 receptor-cAMP signaling pathway is the regulation of aquaporin-2 (AQP2) water channels. mdpi.comkrcp-ksn.org Increased cAMP levels lead to the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct principal cells and an increase in the transcription of the AQP2 gene. frontiersin.orgd-nb.info This insertion of AQP2 channels into the cell membrane increases water permeability, leading to water reabsorption from the urine. patsnap.comfrontiersin.orgyoutube.com

Tolvaptan's inhibition of the V2 receptor and the subsequent reduction in cAMP signaling prevents the translocation and insertion of AQP2 channels into the apical membrane. patsnap.comfrontiersin.orgresearchgate.net This action effectively blocks water reabsorption, leading to an increase in electrolyte-free water excretion, a phenomenon known as aquaresis. youtube.comdroracle.ai This results in increased urine volume and decreased urine osmolality. globalrph.comdroracle.ai Studies have demonstrated that tolvaptan prevents the redistribution of AQP2 to the plasma membrane that is normally induced by vasopressin. researchgate.net Furthermore, treatment with tolvaptan has been associated with changes in urinary AQP2 excretion, which can serve as a marker of the drug's pharmacological effect. mdpi.com

Table 2: Summary of Tolvaptan's Mechanistic Effects

| Mechanistic Step | Effect of Tolvaptan | Consequence | Source |

|---|---|---|---|

| V2 Receptor Binding | Competitive antagonism | Prevents AVP binding | drugbank.comglobalrph.com |

| cAMP Production | Inhibition | Reduces intracellular cAMP levels | capes.gov.broup.comuzh.ch |

| Aquaporin-2 (AQP2) Translocation | Inhibition | Prevents insertion of AQP2 into the apical membrane | patsnap.comfrontiersin.orgresearchgate.net |

| Water Reabsorption | Blockade | Increases electrolyte-free water excretion (aquaresis) | youtube.comdroracle.ai |

Broader Cellular and Molecular Interactions

Recent research has uncovered broader cellular and molecular interactions of (S)-(-)-Tolvaptan that extend beyond its well-documented role as a vasopressin V2 receptor antagonist. These investigations have revealed its influence on fundamental cellular processes, including microtubule dynamics and cell cycle regulation, suggesting potential applications in other therapeutic areas.

(S)-(-)-Tolvaptan has been identified as a compound that interferes with microtubule dynamics, a critical process for cell division, structure, and intracellular transport. researchgate.net Its mechanism involves direct interaction with tubulin, the protein subunit of microtubules. researchgate.net

Molecular docking analyses have shown that (S)-(-)-Tolvaptan's binding location on tubulin overlaps with the binding site of colchicine (B1669291). researchgate.netnih.gov The colchicine binding site is a significant target in the development of anticancer drugs because inhibitors that bind here can disrupt microtubule polymerization, leading to mitotic arrest and apoptosis in proliferating cells. researchgate.netnih.gov (S)-(-)-Tolvaptan was found to bind to goat brain tubulin with a dissociation constant (Kd) of 103 ± 13 µM. researchgate.netnih.govresearchgate.net This interaction at the interface of the α-β tubulin heterodimer classifies it as a microtubule-destabilizing agent. researchgate.net

In addition to its effects on tubulin, (S)-(-)-Tolvaptan has been identified as a novel inhibitor of Eg5 (also known as kinesin spindle protein or KSP). researchgate.netnih.gov Eg5 is a motor protein essential for establishing the bipolar mitotic spindle required for proper chromosome segregation during cell division. nih.gov Virtual screening based on molecular dynamics simulations first identified tolvaptan as a potential Eg5 inhibitor. researchgate.netnih.gov Subsequent biochemical assays confirmed this, showing that tolvaptan binds to a purified form of Eg5 (Eg5-437H) with a dissociation constant of 27 ± 3.8 µM. researchgate.netnih.govresearchgate.net

The inhibition of Eg5 by tolvaptan leads to a mitotic block. researchgate.net In studies using HeLa cells, this inhibition resulted in the formation of characteristic monopolar spindles in approximately 70% of the mitotic cells, a hallmark of Eg5 inhibition. researchgate.netnih.govresearchgate.net This antimitotic activity, stemming from both tubulin disruption and Eg5 inhibition, highlights a mechanism distinct from its function as a vasopressin receptor antagonist. researchgate.net

Interactive Data Table: Binding Affinities of (S)-(-)-Tolvaptan

| Target Protein | Binding Affinity (Kd) | Research Context |

| Goat Brain Tubulin | 103 ± 13 µM | Overlaps with the colchicine binding site, disrupting microtubule dynamics. researchgate.netnih.govresearchgate.net |

| Purified Eg5-437H | 27 ± 3.8 µM | Inhibits motor protein function, leading to mitotic arrest and monopolar spindle formation. researchgate.netnih.govresearchgate.net |

The antimitotic properties of (S)-(-)-Tolvaptan have prompted investigations into its effects on cell proliferation in various disease models, particularly in cancer and polycystic kidney disease.

In cancer research, tolvaptan has demonstrated significant cytotoxic and antiproliferative effects. Studies on human cervical cancer (HeLa) cells showed that tolvaptan inhibits cell growth by inducing a mitotic block. researchgate.netnih.gov In a murine xenograft model of small cell lung cancer (SCLC) using H69 cells, treatment with tolvaptan resulted in reduced tumor growth compared to a control group. endocrine-abstracts.orgmdpi.com Analysis of these tumors revealed that tolvaptan significantly lowered the expression of the proliferative marker Proliferating Cell Nuclear Antigen (PCNA) while increasing the expression of the apoptotic marker caspase-3. endocrine-abstracts.orgmdpi.com Similar antiproliferative effects and apoptosis induction have been noted in various other human cancer cell lines, including those for neuroblastoma, colorectal adenocarcinoma, hepatocarcinoma, and clear cell renal cell carcinoma. mdpi.comresearchgate.net For instance, in HepG2 hepatocarcinoma cells, tolvaptan was found to inhibit cell growth and delay cell cycle progression. nih.gov

In the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD), tolvaptan's primary therapeutic action is linked to its antagonism of the vasopressin V2 receptor, which reduces intracellular cAMP and thereby slows cyst growth. mdpi.com However, this mechanism also has a direct impact on cell proliferation. In a Pkd1 knockout mouse model of ADPKD, tolvaptan treatment was shown to cooperatively attenuate cell proliferation and cell cycle progression, contributing to a reduction in the cystic index. frontiersin.org The drug affects the proliferation of cystic epithelial cells, which is a key driver of cyst enlargement in this disease. mdpi.comfrontiersin.org

Interactive Data Table: Effects of (S)-(-)-Tolvaptan on Cellular Proliferation in Disease Models

| Disease Model | Cell Line / Animal Model | Key Findings on Growth and Proliferation |

| Cervical Cancer | HeLa Cells | Inhibited cell growth through mitotic block. researchgate.netnih.gov |

| Small Cell Lung Cancer | Murine xenograft model (H69 cells) | Reduced tumor volume; significantly lower expression of PCNA and higher expression of caspase-3. endocrine-abstracts.orgmdpi.com |

| Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Pkd1 knock-out mouse model | Attenuated cell proliferation and cell cycle progression in cystic tissue. frontiersin.org |

| Hepatocellular Carcinoma | HepG2 Cells | Inhibited cell growth and caused a delay in cell cycle progression. nih.gov |

| Various Cancers | Cell lines (neuroblastoma, colorectal, hepatocarcinoma, ccRCC) | Reduces cell proliferation and invasiveness, triggers apoptosis. mdpi.comresearchgate.net |

Pharmacological Research of S Tolvaptan

Pharmacokinetics Research

Absorption Dynamics and Influencing Factors

Following oral administration, tolvaptan (B1682983) is rapidly absorbed, with peak plasma concentrations (Tmax) typically observed between 2 to 4 hours. drugbank.comfrontiersin.org The absolute bioavailability of a 30 mg dose of tolvaptan is approximately 56%, with a range of 42% to 80%. otsuka-us.comdrugs.com However, the absolute bioavailability decreases as the dose increases. drugs.com Peak plasma concentrations appear to plateau at doses above 300 mg, which may be due to the saturation of absorption. europa.eu

The presence of food can influence the absorption of tolvaptan. Co-administration with a high-fat meal can double the peak concentrations but does not significantly alter the area under the curve (AUC), indicating that tolvaptan can be taken with or without food. drugs.com The formulation of tolvaptan, such as nanocrystals, has been developed to improve the rate and extent of its absorption by increasing the effective surface area for dissolution. patsnap.com

Table 1: Absorption Characteristics of Tolvaptan

| Parameter | Value |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours drugbank.comfrontiersin.org |

| Absolute Bioavailability (30 mg dose) | 56% (range: 42-80%) otsuka-us.comdrugs.com |

| Effect of High-Fat Meal on Cmax | 2-fold increase drugs.com |

| Effect of High-Fat Meal on AUC | No significant change drugs.com |

Distribution Profile and Protein Binding Characteristics

Tolvaptan exhibits a high degree of binding to plasma proteins, at over 98%. drugs.comeuropa.eu It binds to both albumin and α1-acid glycoprotein. drugs.com This extensive protein binding is not significantly affected by disease states. drugs.com The volume of distribution (Vd) of tolvaptan is approximately 3 L/kg. drugbank.commedscape.com

Table 2: Distribution and Protein Binding of Tolvaptan and its Metabolites

| Compound | Protein Binding | Volume of Distribution (Vd) |

|---|---|---|

| Tolvaptan | >98% drugs.comeuropa.eu | ~3 L/kg drugbank.commedscape.com |

| DM-4103 | >99.8% fda.gov | Not specified |

| DM-4107 | 98.5% fda.gov | Not specified |

Biotransformation Pathways and Metabolite Research

Tolvaptan is extensively metabolized in the liver, with less than 1% of the intact drug excreted unchanged in the urine. europa.eutga.gov.au After administration of radiolabeled tolvaptan, about 40% of the radioactivity is recovered in the urine and 59% in the feces. frontiersin.orgdrugs.com Unchanged tolvaptan accounts for 19% of the radioactivity in feces. frontiersin.org In vitro studies have identified over 20 phase I metabolites. nih.govresearchgate.net The primary biotransformation pathways include hydroxylation, carboxylation, and oxidation. nih.govresearchgate.net

The metabolism of tolvaptan is almost exclusively carried out by the cytochrome P450 3A (CYP3A) enzyme system, with CYP3A4 playing a major role. frontiersin.orgdrugs.commedscape.com In vitro studies have confirmed that CYP3A4 and CYP3A5 are the primary isoforms responsible for its biotransformation. nih.govuniroma1.it Consequently, co-administration of tolvaptan with strong inhibitors of CYP3A4 is contraindicated, and caution is advised with moderate inhibitors as they can significantly increase tolvaptan concentrations. otsuka-us.commedscape.com For instance, the strong CYP3A4 inhibitor ketoconazole (B1673606) was found to increase the peak concentration (Cmax) of tolvaptan by 3.48-fold and the area under the curve (AUC) by 5.40-fold. frontiersin.org Conversely, co-administration with CYP3A4 inducers should be avoided as they can decrease tolvaptan exposure. mdpi.com

In vitro studies have demonstrated that tolvaptan is a substrate and a competitive inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). europa.eunih.gov This interaction is clinically relevant, as co-administration with other P-gp substrates, such as digoxin (B3395198), can lead to increased concentrations of the latter. otsuka-us.comnih.gov Tolvaptan is also an inhibitor of the breast cancer resistance protein (BCRP). fda.gov

Fourteen metabolites of tolvaptan have been identified in plasma, urine, and feces. frontiersin.orgdrugs.com The majority of these metabolites are also metabolized by CYP3A and are considered pharmacologically inactive. frontiersin.orgdrugs.com After a radiolabeled dose, tolvaptan itself constitutes only about 3% of the total plasma radioactivity. frontiersin.org

The most abundant metabolite in plasma is the oxobutyric acid metabolite, DM-4103, which accounts for 52.5% of the total plasma radioactivity. frontiersin.orgfda.gov Another significant metabolite is DM-4107. fda.gov While the parent drug and its metabolites have no or weak antagonistic activity for human V2-receptors, the oxobutyric acid metabolite (DM-4103) is an inhibitor of organic anion transporting polypeptides OATP1B1/B3 and organic anion transporter OAT3. fda.goveuropa.eu Both DM-4103 and DM-4107 have been studied in relation to tolvaptan-associated drug-induced liver injury, with research showing that T-cells from some patients can be stimulated by these metabolites. acs.orgresearchgate.net

Table 3: Major Metabolites of Tolvaptan

| Metabolite | Identity | Plasma Radioactivity | Pharmacological Activity |

|---|---|---|---|

| DM-4103 | Oxobutyric acid metabolite frontiersin.org | 52.5% frontiersin.org | Inactive at V2-receptor; Inhibitor of OATP1B1/B3 and OAT3 fda.goveuropa.eu |

| DM-4107 | Hydroxybutyric acid derivative acs.org | Present at lower concentrations than tolvaptan frontiersin.org | Inactive at V2-receptor europa.eu |

Elimination Routes and Clearance Mechanisms

(S)-(-)-Tolvaptan is eliminated from the body almost entirely through non-renal pathways. msnlabs.comfda.govmsnlabs.comcentaurpharma.comnih.gov The primary route of elimination is hepatic metabolism, specifically by the cytochrome P450 3A (CYP3A) enzyme system. msnlabs.commsnlabs.comcentaurpharma.comdrugs.com In vitro studies have confirmed that CYP3A is the main enzyme responsible for metabolizing tolvaptan. fda.gov

Following oral administration of radiolabeled tolvaptan, approximately 59% of the radioactivity is recovered in the feces, with 19% as unchanged tolvaptan, and about 40% is found in the urine, with less than 1% as the unchanged drug. drugs.comhpra.ieeuropa.eu This indicates that a significant portion of the drug is metabolized before excretion. Fourteen different metabolites have been identified in plasma, urine, and feces, none of which are considered pharmacodynamically active. drugs.com The major circulating metabolite is the oxobutyric acid metabolite, which accounts for 52.5% of the total plasma radioactivity, while tolvaptan itself represents only 3%. drugs.com

The apparent oral clearance of tolvaptan is approximately 4 mL/min/kg. msnlabs.commsnlabs.comcentaurpharma.com The terminal elimination half-life is estimated to be around 12 hours. msnlabs.commsnlabs.comcentaurpharma.com However, a shorter dominant half-life is suggested by the accumulation factor of less than 1.4 with once-daily dosing. fda.govmsnlabs.com

Stereospecific Pharmacokinetic Properties

The pharmacokinetic properties of tolvaptan are stereospecific. Although administered as a racemic mixture, the two enantiomers, (S)-(-)-tolvaptan and (R)-(+)-tolvaptan, exhibit different pharmacokinetic profiles. At steady-state, the plasma concentration of the (S)-(-) enantiomer is about three times higher than that of the (R)-(+) enantiomer. msnlabs.comfda.govcentaurpharma.comdrugs.comdrugbank.comhres.ca

Variability in Exposure and Contributing Factors

There is significant inter-subject variability in the peak and average exposure to tolvaptan, with a coefficient of variation ranging from 30% to 60%. msnlabs.comcentaurpharma.comdrugs.com Several factors can contribute to this variability.

Body weight has been identified as a factor that influences the oral clearance of tolvaptan. fda.gov Genetic and environmental factors also play a role, as evidenced by differences in exposure observed between different populations. mdpi.com Furthermore, since tolvaptan is primarily metabolized by CYP3A enzymes, which are known for their considerable phenotypic variability, the metabolic rate of tolvaptan can differ significantly among individuals. nih.gov Co-administration of drugs that are inhibitors or inducers of CYP3A can also lead to changes in tolvaptan exposure. hres.ca

Impact of Hepatic Impairment and Renal Function on Pharmacokinetics

Hepatic Impairment:

Moderate to severe hepatic impairment (Child-Pugh Class A, B, and C) has been shown to decrease the clearance and increase the volume of distribution of tolvaptan. centaurpharma.comhres.caotsuka-us.com In a population pharmacokinetic analysis of patients with hepatic edema, the area under the curve (AUC) of tolvaptan was 2.3 times higher in patients with mild to moderate hepatic impairment and 3.1 times higher in those with severe hepatic impairment compared to healthy subjects. hpra.ieeuropa.eu Another population pharmacokinetic study found that apparent oral clearance (CL/F) was reduced to 58.0% in patients with hepatic cirrhosis relative to healthy subjects. nih.gov

Renal Function:

Tolvaptan is eliminated almost exclusively by non-renal mechanisms, and therefore, renal impairment has a less direct but still notable impact on its pharmacokinetics. nih.gov In subjects with creatinine (B1669602) clearances ranging from 10 to 124 mL/min who received a single 60 mg dose, the AUC and maximum concentration (Cmax) of tolvaptan were less than doubled in those with severe renal impairment compared to controls. centaurpharma.com

A study evaluating the effect of renal insufficiency on tolvaptan pharmacokinetics found that mean tolvaptan exposure was 90% higher in the group with a creatinine clearance (CrCL) under 30 ml/min compared to the group with a CrCL over 60 ml/min. nih.gov The AUC of tolvaptan was the only pharmacokinetic parameter to show a significant inverse correlation with baseline CrCL. nih.gov Despite the increased exposure in patients with renal impairment, the changes are not considered to necessitate dose adjustments based on renal function alone. centaurpharma.com

Pharmacodynamics Research

Time-Course of Serum Sodium and Osmolality Changes

The administration of (S)-(-)-Tolvaptan initiates a noticeable and rapid change in serum sodium and osmolality. The onset of the aquaretic and sodium-increasing effects typically occurs within 2 to 4 hours after dosing. otsuka-us.com

Research findings indicate that the most significant changes in serum sodium concentrations and osmolality happen within the first 24 hours of treatment. ksn.or.kr In a study involving single oral doses ranging from 60 to 480 mg, serum sodium concentrations increased by approximately 4 to 6 mEq/L at 4 hours post-dose, and this increase was sustained for at least 24 hours. europa.eu The maximal change in serum sodium concentration, an increase of 1.5 to 8.0 mEq/L from baseline, is generally observed between 6 to 8 hours post-dose. mdpi.com Similarly, the peak change in serum osmolality from baseline also occurs at around 6 hours after administration. mdpi.com

A retrospective analysis of patients with severe hyponatremia demonstrated that changes in serum sodium were preceded by alterations in urine osmolality. ksn.or.kr The mean change in serum sodium from baseline was recorded at various time points, showing a progressive increase over 48 hours. ksn.or.kr In one study, serum sodium levels in the (S)-(-)-Tolvaptan group rose from an average of 125 mEq/L to 136 mEq/L over a period of five days. openurologyandnephrologyjournal.com

Table 1: Time-Course of Mean Change in Serum Sodium from Baseline

| Time Point | Mean Change in Serum Sodium (mEq/L) |

|---|---|

| 4 hours | 1.7 ± 2.9 ksn.or.kr |

| 8 hours | 5.3 ± 7.4 ksn.or.kr |

| 24 hours | 7.7 ± 9.2 ksn.or.kr |

| 48 hours | 11.8 ± 10.4 ksn.or.kr |

Data from a retrospective study on patients with severe hyponatremia. ksn.or.kr

Influence on Urine Osmolality and Free Water Clearance

(S)-(-)-Tolvaptan exerts a direct and significant influence on urine osmolality and free water clearance by antagonizing vasopressin V2 receptors. droracle.aifda.gov This blockade leads to an increase in urine water excretion, resulting in a decrease in urine osmolality and a corresponding increase in free water clearance. droracle.aiotsuka-us.com

Studies have consistently shown that treatment with (S)-(-)-Tolvaptan leads to a rapid and marked decrease in urine osmolality. europa.euishen365.com In patients with severe hyponatremia, the most prominent changes in urine osmolality occurred within the first 24 hours of treatment, with a significant drop observed as early as 4 hours post-administration. ksn.or.kr

The increase in free water clearance, also known as aquaresis, is a hallmark of (S)-(-)-Tolvaptan's pharmacodynamic effect. europa.eudroracle.ai This effect is dose-dependent, with a plateau reached at higher doses. mdpi.com For instance, in a single ascending dose study, the 24-hour cumulative free water clearance showed a dose-dependent increase, reaching a plateau at a 60 mg dose. mdpi.com The urinary excretion rates increase rapidly, peaking within 2 to 4 hours post-dose. mdpi.com In the presence of furosemide (B1674285), (S)-(-)-Tolvaptan was still able to increase free water clearance, demonstrating its distinct mechanism of action. mdpi.com

Table 2: Changes in Urine Osmolality and Free Water Clearance

| Parameter | Observation |

|---|---|

| Urine Osmolality | A mean change from baseline of -390.1 ± 91.2 mOsmol/kg at 4 hours and -173.3 ± 104.9 mOsmol/kg at 8 hours was observed in patients with severe hyponatremia. ksn.or.kr |

| Free Water Clearance | Increased between 2.2 to 7.0 mL/min at 2 to 4 hours post-dose in subjects receiving (S)-(-)-Tolvaptan. mdpi.com |

Data compiled from separate clinical studies.

Modulation of Renal Hemodynamics and Associated Biomarkers

The impact of (S)-(-)-Tolvaptan on renal hemodynamics is generally considered modest. It does not appear to significantly alter the glomerular filtration rate (GFR) or the reabsorption/secretion of sodium and potassium. fda.gov However, it has been noted to slightly increase renal plasma flow. fda.gov

In a study involving patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD), acute treatment with (S)-(-)-Tolvaptan did not significantly change renal plasma flow or GFR compared to placebo. scirp.org However, a three-week treatment period in a similar patient population did result in a decrease in total kidney volume. ishen365.com

(S)-(-)-Tolvaptan can trigger an increase in plasma levels of certain biomarkers, including AVP and plasma renin activity (PRA). europa.eufda.gov The increase in AVP is considered a counter-regulatory response to the drug's effects. fda.gov Changes in plasma renin activity and plasma aldosterone (B195564) after single doses have been described as small, highly variable, and not dose-dependent. europa.eu

Several biomarkers are being investigated for their potential to predict or monitor the response to (S)-(-)-Tolvaptan. Urinary aquaporin-2 levels and plasma copeptin (a stable marker for vasopressin) have been identified as potential markers of response. rjptonline.orgmdpi.com In ADPKD patients, lower baseline measured GFR was associated with higher urinary excretion of biomarkers such as albumin, IgG, NGAL, and H-FABP. ishen365.com

Table 3: Effects on Renal Hemodynamics and Biomarkers

| Parameter | Effect of (S)-(-)-Tolvaptan |

|---|---|

| Glomerular Filtration Rate (GFR) | No significant change observed in acute treatment studies. fda.govscirp.org |

| Renal Plasma Flow (RPF) | Slight increase noted in some studies. fda.gov No significant change in others. scirp.org |

| Plasma Arginine Vasopressin (AVP) | Increased levels observed as a counter-regulatory mechanism. europa.eufda.gov |

| Plasma Renin Activity (PRA) | Small, variable, and non-dose-dependent increases. europa.eu |

| Plasma Aldosterone | Small, variable, and non-dose-dependent changes. europa.eu |

| Urinary Aquaporin-2 (AQP2) | Investigated as a potential response marker. rjptonline.org |

| Plasma Copeptin | Validated as a surrogate marker of disease progression in ADPKD. mdpi.com |

Summary of findings from various pharmacological studies.

Clinical Research and Therapeutic Applications of S Tolvaptan

Research in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Clinical trials have investigated the efficacy of tolvaptan (B1682983) in slowing the progression of ADPKD. The primary endpoints in these studies have focused on key indicators of disease severity: total kidney volume (TKV) and estimated glomerular filtration rate (eGFR). ukkidney.orgkjim.orgrevistanefrologia.comnih.gov

Efficacy Research in Disease Progression

Research has demonstrated that tolvaptan can impact the rate of disease progression in ADPKD by affecting both TKV growth and eGFR decline. ukkidney.orgrevistanefrologia.comnih.gov

Total Kidney Volume (TKV) Growth Attenuation

Studies have shown that tolvaptan treatment is associated with a reduction in the annual increase in TKV compared to placebo. kjim.orgnih.govrevistanefrologia.comspringermedizin.de In the pivotal TEMPO 3:4 trial, tolvaptan slowed TKV growth by 49% relative to placebo over 3 years. nih.gov The annual rate of change in TKV was 2.8% per year in the tolvaptan group compared to 5.5% per year in the placebo group in the TEMPO 3:4 study. kjim.org This effect on TKV growth was observed to be most significant during the first year of tolvaptan administration. kjim.org A meta-analysis of eight trials including 2135 patients found that the decline of TKV was delayed in the tolvaptan group compared with the placebo group. revistanefrologia.com

Table 1: Effect of Tolvaptan on Annual Rate of TKV Change

| Study | Tolvaptan Group (%/year) | Placebo Group (%/year) | Relative Reduction (%) |

| TEMPO 3:4 | 2.8 | 5.5 | 49 |

Estimated Glomerular Filtration Rate (eGFR) Decline Rate Modification

Tolvaptan has also been shown to slow the annual rate of eGFR decline in patients with ADPKD. ukkidney.orgkjim.orgrevistanefrologia.comnih.govspringermedizin.de In the TEMPO 3:4 trial, tolvaptan reduced the annualized mean change in eGFR by 1.20 mL/min/1.73 m²/year compared to placebo. nih.gov The annual rate of change in kidney function was -2.61 mL/min/1.73 m² in patients treated with tolvaptan versus -3.81 mL/min/1.73 m² in those without tolvaptan in the TEMPO 3:4 trial. kjim.org The REPRISE study also demonstrated a slower decline in eGFR with tolvaptan treatment. nih.gov In REPRISE, the annualized eGFR slope was -3.16 mL/min/1.73 m²/year with tolvaptan and -4.17 mL/min/1.73 m²/year with placebo, a significant difference of 1.01 mL/min/1.73 m²/year. nih.gov A meta-analysis indicated that the decline of eGFR was delayed in the tolvaptan group compared with the placebo group. revistanefrologia.com Pooled data analysis over 5.5 years indicated that tolvaptan slowed annualized eGFR decline by 1.01 mL/min/1.73 m² compared to standard of care. nih.gov

Table 2: Effect of Tolvaptan on Annual Rate of eGFR Decline

| Study | Tolvaptan Group (mL/min/1.73 m²/year) | Placebo Group (mL/min/1.73 m²/year) | Difference (mL/min/1.73 m²/year) |

| TEMPO 3:4 | -2.61 | -3.81 | 1.20 |

| REPRISE | -3.16 | -4.17 | 1.01 |

| Pooled Analysis | -1.01 (vs SOC) | - | 1.01 |

Landmark Clinical Trials and Extension Studies

Two landmark randomized controlled trials, TEMPO 3:4 and REPRISE, have been instrumental in evaluating the efficacy of tolvaptan in ADPKD. ukkidney.orgrevistanefrologia.comnih.govnih.gov

TEMPO 3:4 Study Design and Outcomes

The TEMPO 3:4 (Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes) trial was a phase 3 clinical trial conducted over 3 years. ukkidney.orgkjim.orgnih.govspringermedizin.de It included 1445 patients with ADPKD who had a total kidney volume (TKV) of ≥ 750 mL and a creatinine (B1669602) clearance ≥ 60 mL/min. springermedizin.de The study aimed to evaluate the efficacy of tolvaptan on the annual rate of change in TKV and eGFR slope. kjim.org The results demonstrated that treatment with tolvaptan reduced the annual increase in TKV and slowed the annual eGFR decline compared to placebo. ukkidney.orgkjim.orgnih.govspringermedizin.de Specifically, tolvaptan slowed TKV growth by 49.2% relative to placebo (2.8% versus 5.5% per year). nih.gov The annual rate of change in kidney function was -2.61 mL/min/1.73 m² in the tolvaptan group compared to -3.81 mL/min/1.73 m² in the placebo group. kjim.org

REPRISE Study Design and Outcomes

The REPRISE (Replicating Evidence of Preserved Renal Function: An Investigation of Tolvaptan Safety and Efficacy) study was another phase 3 clinical trial that confirmed the effectiveness of tolvaptan in patients with later stage ADPKD. ukkidney.orgrevistanefrologia.comnih.govspringermedizin.de The trial included individuals with a baseline eGFR between 25 and 65 mL/min/1.73m² for those aged 18 to 55, and between 25 and 44 mL/min/1.73m² for those aged 56 to 65. ukkidney.org The REPRISE study showed that tolvaptan was effective in maintaining kidney function. ukkidney.org The annualized eGFR slope was -3.16 mL/min/1.73 m²/year with tolvaptan and -4.17 mL/min/1.73 m²/year with placebo, resulting in a significant difference of 1.01 mL/min/1.73 m²/year. nih.gov

Long-term Observational and Extension Studies

Long-term studies and open-label extensions of pivotal trials have provided valuable insights into the sustained effects of (S)-(-)-Tolvaptan in ADPKD. The TEMPO 4:4 study, an open-label extension of the TEMPO 3:4 trial, investigated the long-term effects of (S)-(-)-Tolvaptan over an additional 24 months following the initial 3-year double-blind period. This study demonstrated that the beneficial effect of (S)-(-)-Tolvaptan on maintaining kidney function was sustained in the long term, although the effect on total kidney volume (TKV) was not consistently maintained during the extension phase. ukkidney.orgdovepress.comresearchgate.net

A retrospective analysis involving 97 patients treated with (S)-(-)-Tolvaptan for up to 11 years (with a median of 4 years) provided long-term follow-up data. When compared with matched control groups from other ADPKD studies, the predicted decline in estimated glomerular filtration rate (eGFR) in the treated patients showed a similar effect size to that observed in the TEMPO 3:4 and REPRISE trials. ukkidney.orgnih.gov

Real-world evidence from observational studies in various countries, including Canada, Japan, and Europe, has also examined the long-term effectiveness of (S)-(-)-Tolvaptan. A literature review of 43 relevant publications, including registry analyses of over 1000 patients, indicated that (S)-(-)-Tolvaptan treatment slowed the growth in TKV. docwirenews.com Some studies in this review, with follow-up ranging from 3 months to 2 years, showed no significant changes in the annual decline in eGFR after initiating (S)-(-)-Tolvaptan. docwirenews.com

A prospective study pooling data from the DIPAK and OBSERVA cohorts included 615 patients, 105 of whom were treated with (S)-(-)-Tolvaptan for an average duration of 6.1 years (range 0.8 to 15.9 years). oup.com In a matched analysis of 92 patients, (S)-(-)-Tolvaptan reduced eGFR decline during the chronic phase by 14.0% (-4.36 to -3.75 mL/min/1.73 m²/year), while the control group showed a 1.0% decrease (-4.16 to -4.12 mL/min/1.73 m²/year). oup.com However, long-term TKV growth did not significantly change during (S)-(-)-Tolvaptan treatment in this study (5.05 to 5.59%/year). oup.com

Data from the TEMPO 3:4 trial and its extension, TEMPO 4:4, indicated that the eGFR benefit observed in the initial 3 years was maintained for a further 2 years when all participants received (S)-(-)-Tolvaptan. nih.gov

A study with a 5-year observation period using a pretreatment versus on-treatment design in 118 patients indicated that the log10(TKV) slope per year decreased significantly during the treatment period compared to the pretreatment period. nih.gov The estimated height-adjusted TKV growth rate also decreased from baseline. nih.gov

Here is a summary of findings from selected long-term studies:

| Study/Cohort | Design | Duration (Median/Mean) | Key Finding on eGFR | Key Finding on TKV |

| TEMPO 4:4 (Extension) | Open-label Extension | 24 months | Maintained kidney function benefit. ukkidney.orgdovepress.com | Effect not consistently sustained. ukkidney.orgdovepress.com |

| Retrospective Analysis | Observational | 4 years (median) | Similar eGFR decline effect size vs controls. ukkidney.orgnih.gov | Not specified in summary. |

| Real-World Review | Observational | 3 months - 2 years | No significant change in annual decline in some studies. docwirenews.com | Slowed growth. docwirenews.com |

| DIPAK/OBSERVA Pooled | Prospective/Retrospective | 6.1 years (mean) | Reduced eGFR decline by 14.0%. oup.com | Did not significantly change long-term growth. oup.com |

| Kyorin University | Observational | 4.0 years (median) | Improved in females, not males. nih.gov | Decreased growth rate in both sexes. nih.gov |

Research in Specific ADPKD Patient Subpopulations

Research has explored the effects of (S)-(-)-Tolvaptan in different subgroups of ADPKD patients to better understand its targeted efficacy.

Patients with Rapidly Progressive Disease

(S)-(-)-Tolvaptan has been particularly investigated in patients with rapidly progressive ADPKD. Two randomized controlled trials (RCTs), TEMPO 3:4 and REPRISE, along with post-hoc analyses, have demonstrated a beneficial effect of (S)-(-)-Tolvaptan on the decline in eGFR in patients with rapid progression. ukkidney.orgrevistanefrologia.comnih.gov The TEMPO 3:4 trial showed a significant beneficial effect on the rate of TKV growth and eGFR decline in a population that included patients with rapid progression. ukkidney.orgrevistanefrologia.com The REPRISE trial, which included patients with later-stage ADPKD, also showed that (S)-(-)-Tolvaptan slowed the decline in eGFR. nih.gov

The efficacy of (S)-(-)-Tolvaptan in preserving kidney function and reducing TKV growth rate has been shown to be more pronounced in patients with more severe clinical phenotypes, such as higher TKV and rapidly declining kidney function. kjim.org Based on these findings, the use of (S)-(-)-Tolvaptan is considered more positively in younger patients presenting with rapidly progressive clinical factors. kjim.org

Age-Related Efficacy and Safety Analyses

Age has been a factor in analyzing the efficacy of (S)-(-)-Tolvaptan. The TEMPO 3:4 trial included patients aged 18 to 50 years. ukkidney.orgnih.gov The REPRISE trial extended the age range, including individuals aged 18 to 55 years with an eGFR of 25-65 mL/min/1.73m² and those aged 56 to 65 years with an eGFR of 25-44 mL/min/1.73m². ukkidney.orgnih.gov

In the REPRISE trial, (S)-(-)-Tolvaptan slowed the decline in eGFR by 1.27 mL/min/1.73m² across all groups, with the exception of patients over 55 years of age or those with early-stage CKD. ukkidney.org While REPRISE showed a significant reduction in eGFR decline in older age groups, a subgroup analysis suggested this might not be the case for patients over 55 years. nih.goverknet.org However, the group of patients aged 56-65 years in REPRISE constituted less than 15% of the total study population. erknet.org

A post hoc analysis of the TEMPO 3:4 trial specifically examined patients aged 18-24 years. This analysis of 51 patients (29 on (S)-(-)-Tolvaptan, 22 on placebo) showed that the (S)-(-)-Tolvaptan group had a lower mean percentage of TKV growth per year compared to the placebo group (3.9% vs. 6.5%, P = 0.0491). nih.gov This suggests that (S)-(-)-Tolvaptan may have beneficial outcomes in adolescents and young adults with ADPKD. nih.gov

Research in Pediatric Autosomal Recessive Polycystic Kidney Disease (ARPKD)

While (S)-(-)-Tolvaptan is approved for adult ADPKD, research is ongoing to evaluate its potential in pediatric Autosomal Recessive Polycystic Kidney Disease (ARPKD). Preclinical studies in rat models of PKD with mutations in the PKHD1 gene (the causative gene for ARPKD) demonstrated that (S)-(-)-Tolvaptan inhibited kidney cyst formation, decreased cyst cell growth, and preserved kidney function, suggesting a role for the vasopressin pathway in ARPKD progression. pkdcure.org

Currently, (S)-(-)-Tolvaptan is being studied in pediatric ARPKD patients in Phase 3b clinical trials. pkdcure.orghra.nhs.ukupmcphysicianresources.comotsuka-us.comnih.gov These multinational, multicenter, open-label trials aim to evaluate the safety, tolerability, and efficacy of (S)-(-)-Tolvaptan in infants and children ranging from 28 days to less than 18 years of age. hra.nhs.ukupmcphysicianresources.comotsuka-us.comnih.gov One study (Study 307) includes patients aged 28 days to less than 18 years with a clinical diagnosis of ARPKD, while another (Study 204) focuses on those aged 28 days to less than 12 weeks with signs indicating a risk of rapid progression to kidney replacement therapy. nih.gov The primary objective of these pediatric studies is to evaluate safety, with secondary outcomes including the annual rate of change in eGFR and the percentage of subjects requiring renal replacement therapy. upmcphysicianresources.comnih.gov These trials are the first to investigate (S)-(-)-Tolvaptan in a pediatric ARPKD population and will provide crucial data for a population with limited disease-specific treatment options. hra.nhs.uknih.gov

Impact on ADPKD-Related Complications Research

Research has also investigated the impact of (S)-(-)-Tolvaptan on specific complications associated with ADPKD. revistanefrologia.comotsuka-us.com

Kidney Pain Events

Clinical trials have examined the effect of (S)-(-)-Tolvaptan on the incidence of kidney pain events in ADPKD patients. A secondary analysis of the TEMPO 3:4 trial outcomes demonstrated that (S)-(-)-Tolvaptan decreased the incidence of kidney pain events compared to placebo. ukkidney.orguzh.ch The composite endpoint in the TEMPO 3:4 trial, which included kidney pain, favored (S)-(-)-Tolvaptan over placebo. uzh.ch The rate of kidney pain events was lower in the (S)-(-)-Tolvaptan group (5 events per 100 person-years of follow-up) compared to the placebo group (7 events per 100 person-years of follow-up, P=0.007). uzh.ch

A systematic review and meta-analysis of 8 trials involving 2135 patients reported that (S)-(-)-Tolvaptan reduced renal pain with a Relative Risk (RR) of 0.66 (95% CI (0.54, 0.81), P<0.001). revistanefrologia.comrevistanefrologia.com Most kidney pain events reflected the use of medication to treat pain. otsuka-us.com

Here is a summary of findings on kidney pain events:

| Study/Analysis | Patient Group | Outcome Measured | Finding | Statistical Significance |

| TEMPO 3:4 (Secondary Analysis) | ADPKD Adults | Incidence of kidney pain events | Decreased incidence vs placebo. ukkidney.orguzh.ch | P=0.007 uzh.ch |

| Meta-analysis (8 trials) | ADPKD Adults | Renal pain events | Reduced renal pain (RR = 0.66). revistanefrologia.comrevistanefrologia.com | P<0.001 revistanefrologia.comrevistanefrologia.com |

Urinary Tract Infections

Research into (S)-(-)-Tolvaptan's effects in autosomal dominant polycystic kidney disease (ADPKD) has indicated a potential reduction in the incidence of urinary tract infections (UTIs). The TEMPO 3:4 trial, a pivotal study in ADPKD, demonstrated a treatment-associated reduction in kidney pain and urinary tract infections compared to placebo. ukkidney.orgkidneynews.org A meta-analysis further supported this finding, reporting that tolvaptan reduced the incidence of UTIs (Odds Ratio 0.69, 95% CI 0.54–0.89, P < 0.01). nih.gov Similarly, a retrospective cohort study using real-world data observed a reduced risk of experiencing urinary tract infections in tolvaptan users compared to non-users (HR: 0.581, 95% CI: 0.354, 0.956). tandfonline.com This effect may be attributed to the increased water excretion induced by tolvaptan, potentially reducing bacterial stasis in the urinary tract. tandfonline.com

Research in Hyponatremia Management

(S)-(-)-Tolvaptan has been investigated extensively for its role in managing hyponatremia, a condition characterized by low serum sodium levels. Its mechanism of action, promoting free water excretion without significant electrolyte loss, makes it a suitable candidate for treating certain types of hyponatremia. cdkjournal.comscielo.org.mx

Treatment of Hypervolemic and Euvolemic Hyponatremia

Clinical trials, including the landmark Study of Ascending Levels of Tolvaptan in Hyponatremia (SALT) trials (SALT-1 and SALT-2), have demonstrated the efficacy of tolvaptan in increasing serum sodium concentrations in patients with euvolemic and hypervolemic hyponatremia. cdkjournal.comscielo.org.mxsamsca.com These studies showed a statistically significant increase in average daily serum sodium from baseline compared to placebo. samsca.com In the SALT studies, tolvaptan treatment increased serum sodium from a mean baseline of 128.5 mmol/L to 133.9 mmol/L in 4 days. scielo.org.mx A prospective observational study also found that tolvaptan was highly effective in increasing serum sodium levels, with a mean increase of 18.24 mEq/L with three doses (P < 0.0001). ejmanager.com Normalization of serum sodium was achieved in a significant percentage of patients within a few days of treatment initiation in various studies. samsca.comejmanager.com Long-term administration of tolvaptan has also been shown to maintain increased serum sodium levels over extended periods. nih.gov

Outcomes in Specific Underlying Conditions (e.g., Heart Failure, SIADH, Cirrhosis)

Research has explored the efficacy of tolvaptan in addressing hyponatremia in the context of specific underlying conditions:

Heart Failure: Hyponatremia is frequently observed in patients with heart failure and is associated with a poor prognosis. mdpi.com Studies have shown that tolvaptan can improve serum sodium levels in heart failure patients with hyponatremia. ahajournals.orgtandfonline.comjournalagent.com In the EVEREST trials, tolvaptan was associated with improved serum sodium levels among patients who presented with hyponatremia. medscape.com While some studies initially suggested potential long-term benefits in heart failure patients with hyponatremia, larger outcome trials have not consistently shown an improvement in long-term mortality or rehospitalization rates. mdpi.comfrontiersin.org However, tolvaptan has been shown to improve congestion symptoms in hyponatremic heart failure patients. ahajournals.org

SIADH: The syndrome of inappropriate antidiuretic hormone secretion (SIADH) is a common cause of euvolemic hyponatremia. tci-thaijo.org Tolvaptan has been approved for the treatment of hyponatremia associated with SIADH in several regions. tci-thaijo.orgwikipedia.org Clinical trials and real-world studies have demonstrated that tolvaptan effectively increases serum sodium levels and reduces hyponatremia symptoms such as confusion, unsteady gait, and lethargy in patients with SIADH. tci-thaijo.orgresearchgate.netnih.govjst.go.jp A study in Japanese patients with SIADH showed that oral tolvaptan effectively corrected hyponatremia, with approximately 80% of patients achieving normalization in serum sodium concentration. jst.go.jp Another study comparing tolvaptan to standard treatments in patients with SIADH after transsphenoidal surgery found that tolvaptan yielded higher adjusted sodium correction rates and was associated with a shorter hospital stay. frontiersin.org

Cirrhosis: Hyponatremia is also prevalent in patients with decompensated cirrhosis and is linked to increased morbidity and mortality. scielo.org.mxresearchgate.net Studies have investigated tolvaptan's use in cirrhotic patients with hyponatremia and ascites. cdkjournal.comscielo.org.mxresearchgate.netnih.govkarger.commdpi.comspandidos-publications.com Research indicates that tolvaptan treatment can improve serum sodium levels in cirrhotic patients with hyponatremia. cdkjournal.comscielo.org.mxnih.gov Some studies have also suggested that improvement in serum sodium levels with tolvaptan may be associated with improved short-term survival in this population. cdkjournal.comresearchgate.netnih.gov However, the efficacy may vary depending on the severity of hyponatremia and other clinical factors. nih.govmdpi.com

Research in Heart Failure

Research in heart failure has focused on (S)-(-)-Tolvaptan's ability to manage fluid overload and its impact on clinical outcomes.

Impact on Congestion Symptoms and Fluid Overload

Multiple studies have shown that tolvaptan effectively promotes aquaresis, leading to increased urine output and reduction in body weight and fluid overload in patients with heart failure. mdpi.comahajournals.orgtandfonline.comjournalagent.comjwatch.orgijconline.idnih.govfrontiersin.orgjacc.orgresearchgate.netbmj.com The ACTIV-CHF trial showed that tolvaptan resulted in greater weight reduction at 24 hours compared to placebo. mdpi.comahajournals.org The EVEREST trials also demonstrated greater mean weight loss with tolvaptan compared to placebo, both in the short term and with sustained reductions during follow-up. ahajournals.orgtandfonline.commedscape.comjwatch.org Beyond weight loss, tolvaptan treatment has been associated with improvements in clinical signs and symptoms of congestion, including dyspnea, rales, edema, and jugular venous distension. ahajournals.orgtandfonline.commedscape.comjwatch.orgfrontiersin.org A meta-analysis indicated that tolvaptan add-on therapy significantly alleviated dyspnea within 24 and 48 hours and reduced body weight and edema. frontiersin.org

Here is a summary of findings on congestion and fluid overload:

| Study/Analysis | Patient Population | Key Findings on Congestion/Fluid Overload | Citations |

| ACTIV-CHF trial | AHF patients with LVEF <40% | Greater weight reduction at 24 hours. mdpi.comahajournals.org | mdpi.comahajournals.org |

| EVEREST trials (Clinical Status) | Hospitalized ADHF patients with reduced LVEFs | Greater weight loss, improved patient-reported dyspnea (day 1), improved physician-assessed dyspnea, fatigue, rales, and edema. tandfonline.commedscape.comjwatch.org | tandfonline.commedscape.comjwatch.org |

| Japanese HF patients with volume overload | HF patients with volume overload despite conventional diuretics | Reduced body weight, improved symptoms of volume overload (edema, pulmonary congestion, JVD, hepatomegaly). nih.gov | nih.gov |

| Meta-analysis of RCTs in AHF | Patients with AHF | Significantly alleviated dyspnea (24h & 48h), reduced body weight (within 48h), reduced edema. frontiersin.org | frontiersin.org |

| TACTICS-HF study | Hospitalized AHF patients with dyspnea and congestion | Greater weight loss and net fluid loss compared with placebo. jacc.org | jacc.org |

| Retrospective analysis (Tolvaptan vs. Ultrafiltration) | HF patients with volume overload resistant to diuretics | Significant weight loss in both arms, no significant change in serum creatinine. journalagent.com | journalagent.com |

Clinical Outcome Studies (e.g., EVEREST trials)

The Efficacy of Vasopressin Antagonism in Heart Failure Outcome Study with Tolvaptan (EVEREST) program comprised several trials, including the EVEREST-Outcomes trial, designed to evaluate the long-term effects of tolvaptan on clinical outcomes in patients hospitalized for worsening heart failure. medscape.comjwatch.orgwikijournalclub.orgnih.gov The EVEREST-Outcomes trial randomized over 4000 patients with acute decompensated heart failure and reduced left ventricular ejection fraction to receive tolvaptan or placebo in addition to standard therapy for at least 60 days. jwatch.orgwikijournalclub.orgnih.gov The primary long-term endpoints were all-cause mortality and the composite of cardiovascular mortality or heart failure hospitalization. jwatch.orgwikijournalclub.orgnih.gov

Other research and meta-analyses have similarly indicated that while tolvaptan is effective in short-term decongestion and improving sodium levels in heart failure patients, it has not shown significant benefits in reducing long-term mortality or rehospitalization rates. mdpi.comfrontiersin.orgfrontiersin.org

Effects on Renal Function in Heart Failure Patients

Clinical research has investigated the effects of (S)-(-)-Tolvaptan on renal function in patients with heart failure, particularly in those with concomitant renal impairment. Studies aim to determine if tolvaptan, while promoting aquaresis, impacts markers of kidney function such as serum creatinine and estimated glomerular filtration rate (eGFR).

Several studies and meta-analyses have explored this relationship. A systematic review and meta-analysis including seventeen studies (six in the meta-analysis involving 1597 patients) found no significant differences in the change of eGFR and serum creatinine between tolvaptan and control groups in heart failure patients with chronic kidney disease (CKD). nih.gov This suggests that tolvaptan did not lead to a deterioration in renal function in this population. The same meta-analysis noted a significant increase in urine flow rate with tolvaptan compared to baseline. nih.gov

A multicenter, open-label, randomized controlled trial involving 217 AHF patients with renal dysfunction (eGFR 15-60 mL/min/1.73 m²) compared tolvaptan plus conventional therapy to conventional treatment alone. The rate of worsening renal function (defined as ≥0.3 mg/dL increase from baseline) was similar between the tolvaptan and conventional treatment groups (24.1% vs 27.8%, respectively; P = 0.642). nih.gov Despite the similar rates of WRF, the tolvaptan group showed significantly greater diuresis. nih.gov

Long-term use of tolvaptan in patients with heart failure and CKD has also been assessed. A retrospective study with a median follow-up of 1.6 years in 102 patients with HF and CKD found no significant changes in renal function or electrolytes during the 1-year follow-up period. jst.go.jpjst.go.jp This suggests that long-term administration of tolvaptan may be well-tolerated in terms of renal function in this population. jst.go.jpjst.go.jp

Some research suggests that tolvaptan might offer protection against renal function decline. It is speculated that tolvaptan does not stimulate sympathetic activities or the renin–angiotensin–aldosterone (B195564) (RAA) systems, which can be activated by other diuretics and potentially negatively impact renal function. d-nb.info An observational study in CHF patients with stage 5 CKD found that additive tolvaptan use significantly reduced serum creatinine concentration compared to baseline. ijconline.id Another study suggested that blocking the vasopressin V2 receptor by tolvaptan might improve renal function in CHF patients where free water retention due to excessive ADH might be related to worsening renal failure. d-nb.info

The EVEREST (Efficacy of Vasopressin Antagonist in Heart Failure Outcome Study With Tolvaptan) trial, while not demonstrating superiority on long-term clinical outcomes, showed potentially important benefits on volume status and AHF symptoms. ahajournals.orgjacc.org Data from EVEREST suggested that tolvaptan might lead to a lower incidence of worsening renal function during decongestion. ahajournals.orgjacc.org

Here is a summary of findings on the effects of tolvaptan on renal function in heart failure patients:

Summary of Renal Function Findings with Tolvaptan in Heart Failure Patients

| Study Type / Population | Key Renal Function Finding | Citation |

| Meta-analysis (HF + CKD) | No significant difference in change of eGFR and serum creatinine vs control. | nih.gov |

| Meta-analysis (AHF) | No significant reduction in overall WRF incidence vs control. | bmj.com |

| Subgroup analysis of Meta-analysis (AHF, low-dose) | Possible reduction in WRF incidence with low-dose tolvaptan (≤15 mg/day). | bmj.com |

| RCT (AHF + Renal Dysfunction) | Similar rate of WRF vs conventional treatment despite greater diuresis. | nih.gov |

| Retrospective Study (HF + CKD, long-term follow-up) | No significant changes in renal function (1-year follow-up). | jst.go.jpjst.go.jp |

| Observational Study (CHF + Stage 5 CKD) | Significant reduction in serum creatinine concentration compared to baseline. | ijconline.id |

| EVEREST Trial (Post-hoc analysis) | Suggested lower incidence of worsening renal function during decongestion. | ahajournals.orgjacc.org |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Research on S Tolvaptan Associated Adverse Events and Safety Mechanisms

Drug-Induced Liver Injury (DILI) Research

Incidence and Clinical Presentation in Research Settings

The potential for hepatotoxicity with (S)-(-)-tolvaptan became apparent during large-scale clinical trials for ADPKD. In other patient populations treated for hyponatremia, no significant liver safety concerns were initially raised. oup.comnih.gov

The pivotal TEMPO 3:4 (Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes) trial revealed a notable imbalance in hepatic adverse events. nih.gov In this study, a higher percentage of participants receiving tolvaptan (B1682983) experienced significant elevations in alanine (B10760859) aminotransferase (ALT) levels compared to those on placebo. nih.govnih.gov Subsequent studies, including the REPRISE trial and open-label extension studies, have confirmed these findings, establishing a consistent pattern of liver injury associated with long-term tolvaptan use in the ADPKD population. oup.comwustl.edu

The clinical presentation of (S)-(-)-tolvaptan-associated DILI is typically hepatocellular, characterized by a delayed onset, generally occurring between 3 and 18 months after initiating therapy. nih.govresearchgate.net Upon discontinuation of the drug, the liver injury has been observed to resolve gradually over a period of 1 to 4 months. nih.govresearchgate.net Although infrequent, cases meeting the criteria for Hy's Law—a prognostic indicator for severe DILI—have been identified, underscoring the potential for serious liver injury. nih.gov

| Clinical Trial | (S)-(-)-Tolvaptan Group | Placebo Group | Reference |

|---|---|---|---|

| TEMPO 3:4 | 4.4% (40/957) | 1.0% (5/484) | nih.govnih.govwustl.edu |

| REPRISE | 5.6% (38/681) | 1.2% (8/685) | oup.comwustl.edu |

Genetic Predisposition and Susceptibility Factors Research

Research into idiosyncratic drug-induced liver injury (DILI) associated with (S)-(-)-Tolvaptan has explored the role of genetic factors in determining an individual's susceptibility. These investigations aim to identify individuals at a higher risk of developing liver injury, allowing for more personalized and safer therapeutic strategies.

Studies utilizing genetically diverse mouse populations have been instrumental in identifying potential genetic risk factors for (S)-(-)-Tolvaptan-induced liver injury. nih.govcapes.gov.brresearchgate.netdatadryad.orgnih.gov Through genetic mapping and transcriptomic analysis of liver tissue in mice that exhibited signs of liver injury after (S)-(-)-Tolvaptan administration, several candidate susceptibility genes have been pinpointed. nih.govcapes.gov.brresearchgate.netdatadryad.orgnih.gov These include:

Epoxide Hydrolase 2 (EPHX2): This enzyme is involved in the metabolism of various compounds, including fatty acids. frontiersin.org Variations in the EPHX2 gene could alter the detoxification pathways of (S)-(-)-Tolvaptan or its metabolites, potentially leading to an accumulation of toxic intermediates in the liver. nih.gov Research has linked variants in the EPHX2 gene to an increased risk for certain inflammatory conditions. frontiersin.org

Interferon Regulatory Factor 3 (IRF3): This protein plays a crucial role in the innate immune response, particularly in the production of type I interferons in response to viral infections and other cellular stressors. nih.gov Genetic variations affecting IRF3 function might lead to an dysregulated immune response following exposure to (S)-(-)-Tolvaptan, contributing to inflammatory liver damage. nih.govnih.gov

Mitochondrial Fission Factor (MFF): MFF is a key protein in the process of mitochondrial division. wikipedia.org Proper mitochondrial function is essential for hepatocyte health, and disruptions in mitochondrial dynamics can lead to cellular stress and injury. wikipedia.orgnih.gov It is hypothesized that genetic variants in MFF could make mitochondria more vulnerable to the effects of (S)-(-)-Tolvaptan, leading to mitochondrial dysfunction, a known mechanism of drug-induced liver injury. nih.govnih.govwikipedia.org

Gene pathway analysis in these studies revealed that while pathways related to oxidative stress and immune responses were activated in all mice treated with (S)-(-)-Tolvaptan, the regulation of bile acid homeostasis was most strongly associated with susceptibility to liver injury. nih.govcapes.gov.brresearchgate.netdatadryad.orgnih.gov This suggests that individuals with a genetic predisposition to altered bile acid transport or metabolism may be at a higher risk for (S)-(-)-Tolvaptan-induced hepatotoxicity. nih.govcapes.gov.brjst.go.jp

The use of Collaborative Cross (CC) mouse models has been a significant advancement in studying the genetic basis of DILI. nih.govcapes.gov.brnih.govjst.go.jp The CC is a panel of recombinant inbred mouse strains with a wide range of genetic diversity, mirroring the genetic variation found in the human population more closely than traditional inbred strains. nih.govjst.go.jp

In studies investigating (S)-(-)-Tolvaptan, researchers administered the drug to a large number of different CC mouse strains. nih.govcapes.gov.brresearchgate.netdatadryad.orgnih.gov They observed that significant elevations in plasma alanine aminotransferase (ALT), a marker of liver damage, occurred in only a few of the 45 strains tested. nih.govcapes.gov.brresearchgate.netdatadryad.org This variability in response across the genetically distinct strains strongly supports the role of genetic factors in susceptibility to (S)-(-)-Tolvaptan-induced liver injury. nih.govjst.go.jp By identifying the strains that are susceptible and resistant, researchers can then perform genetic mapping to pinpoint the specific genes and genetic regions associated with this differential response. nih.govcapes.gov.brresearchgate.netdatadryad.org This approach has been crucial in identifying the candidate genes mentioned previously and in understanding the complex genetic architecture of DILI. nih.govjst.go.jp

Biomarker Discovery for DILI Susceptibility (e.g., Secretory Leukocyte Peptidase Inhibitor)

SLPI is a protein that has anti-inflammatory and antimicrobial properties. atlasgeneticsoncology.org In the Collaborative Cross mouse model studies, it was observed that the expression of the Slpi gene (the mouse equivalent of the human SLPI gene) was significantly induced in the liver of the mouse strains that were susceptible to (S)-(-)-Tolvaptan-induced liver injury. nih.govcapes.gov.brresearchgate.netdatadryad.org Furthermore, this increased gene expression correlated with higher levels of the SLPI protein in the plasma of these susceptible mice. nih.govcapes.gov.brresearchgate.netdatadryad.org This finding suggests that SLPI could serve as a potential serum biomarker for identifying individuals at a higher risk of developing DILI when treated with (S)-(-)-Tolvaptan. nih.govcapes.gov.brresearchgate.netdatadryad.org Further research is needed to validate this finding in human populations.

Aquaretic-Related Adverse Events Research

The primary pharmacodynamic effect of (S)-(-)-Tolvaptan is its aquaretic action, which involves increasing free water excretion. mdpi.comdovepress.comresearchgate.net This mechanism of action is also responsible for a common class of adverse events. dovepress.comresearchgate.netkjim.org Research into these aquaretic-related adverse events focuses on understanding their incidence, characteristics, and management.

Consistent with its mechanism as a vasopressin V2-receptor antagonist, (S)-(-)-Tolvaptan frequently leads to adverse events such as thirst, polyuria (excessive urination), nocturia (waking at night to urinate), and pollakiuria (frequent urination). dovepress.comresearchgate.netkjim.orgkjim.org Clinical trials have shown that a significant percentage of patients treated with (S)-(-)-Tolvaptan experience at least one of these symptoms. dovepress.comnih.gov For instance, the TEMPO 3:4 trial reported significantly higher incidences of thirst, polyuria, nocturia, pollakiuria, and polydipsia in the tolvaptan group compared to the placebo group. researchgate.net While often manageable, these aquaretic effects were the most common reason for discontinuing the drug in some trials. nih.govdrugs.com

A post hoc analysis of the TEMPO 3:4 and its extension trial, TEMPO 4:4, provided further insights. nih.gov It was found that subjects who discontinued (B1498344) the drug due to aquaretic adverse events were generally younger, had better baseline renal function, and higher fasting urine osmolality compared to those who continued the treatment despite these side effects. nih.gov This suggests that patients in earlier stages of autosomal dominant polycystic kidney disease (ADPKD) might be more sensitive to the aquaretic symptoms. nih.gov However, the same analysis also indicated that these events were generally well-tolerated, with a majority of subjects indicating they could tolerate their current dose long-term. nih.gov Research also suggests that aquaretic symptoms may lessen over time with continued treatment. kjim.org

Research into Drug-Drug Interactions (DDIs) and Their Clinical Significance

The metabolism of (S)-(-)-Tolvaptan is a critical factor in its potential for drug-drug interactions (DDIs). Understanding these interactions is essential for its safe and effective use, as concomitant medications can significantly alter its plasma concentrations.

Interactions with CYP3A4 Inhibitors and Inducers

(S)-(-)-Tolvaptan is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. mdpi.com Consequently, its plasma levels are highly susceptible to interactions with drugs that inhibit or induce this enzyme.

CYP3A4 Inhibitors: Co-administration of (S)-(-)-Tolvaptan with strong inhibitors of CYP3A4 is contraindicated. drugs.comotsuka-us.com Strong inhibitors, such as ketoconazole (B1673606), can cause a substantial increase in (S)-(-)-Tolvaptan exposure; studies have shown that ketoconazole can increase the area under the curve (AUC) of tolvaptan by 5.4-fold and the maximum concentration (Cmax) by 3.5-fold. otsuka-us.com Even moderate CYP3A4 inhibitors are recommended to be avoided or require a dose adjustment of tolvaptan, as they can also lead to a marked increase in its concentration. drugs.comotsuka-us.commedscape.com Grapefruit juice, a potent intestinal CYP3A4 inhibitor, has been shown to increase the Cmax and AUC of tolvaptan by 90% and 60%, respectively. otsuka-us.com

CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers should be avoided as they can significantly decrease the plasma concentration of (S)-(-)-Tolvaptan, potentially reducing its efficacy. otsuka-us.com For example, the strong inducer rifampin has been shown to decrease both the Cmax and AUC of tolvaptan by about 85%. otsuka-us.com

These interactions highlight the importance of a thorough medication review before initiating therapy with (S)-(-)-Tolvaptan to avoid clinically significant alterations in its exposure. mdpi.com The changes in plasma concentration due to these interactions can affect the half-life and aquaretic effect of the drug. mdpi.com

Interactive Data Table: Effects of CYP3A4 Modulators on (S)-(-)-Tolvaptan Pharmacokinetics

| Interacting Substance | Type | Effect on (S)-(-)-Tolvaptan Cmax | Effect on (S)-(-)-Tolvaptan AUC | Source |

| Ketoconazole (200 mg) | Strong CYP3A4 Inhibitor | 3.5-fold increase | 5.4-fold increase | otsuka-us.com |

| Grapefruit Juice | CYP3A4 Inhibitor | 1.9-fold increase | 1.6-fold increase | otsuka-us.com |

| Rifampin (600 mg) | Strong CYP3A4 Inducer | ~85% decrease | ~85% decrease | otsuka-us.com |

Interactions with P-glycoprotein Modulators

(S)-(-)-Tolvaptan is identified as a substrate and a competitive inhibitor of the P-glycoprotein (P-gp) transport system. hres.casci-hub.se P-glycoprotein is an efflux transporter found in various tissues, including the intestines, kidneys, and the blood-brain barrier, playing a crucial role in drug absorption and elimination. jacc.orgmedscape.com The interaction of (S)-(-)-Tolvaptan with P-gp modulators can lead to clinically significant changes in drug exposure.

Co-administration with P-gp inhibitors may necessitate a reduction in the (S)-(-)-Tolvaptan dose. hres.caapotex.commdpi.com For instance, potent P-gp inhibitors like cyclosporine can increase the plasma concentration of (S)-(-)-Tolvaptan, requiring careful monitoring and potential dose adjustment based on clinical response. hres.camdpi.com Caution is advised when (S)-(-)-Tolvaptan is co-administered with strong P-gp inhibitors. nih.govresearchgate.netnih.gov

Conversely, as an inhibitor of P-gp, (S)-(-)-Tolvaptan can affect the pharmacokinetics of other drugs that are P-gp substrates. apotex.comnih.gov A notable example is the interaction with digoxin (B3395198). nih.govotsuka-us.com In a study involving healthy subjects, the co-administration of 60 mg of (S)-(-)-Tolvaptan with digoxin led to an increase in digoxin's peak concentration (Cmax) by 30% and its total exposure (AUC) by 20%. simsrc.edu.insamsca.com This effect is attributed to (S)-(-)-Tolvaptan's inhibition of P-gp, which results in decreased renal clearance of digoxin. nih.govotsuka-us.com While this increase was observed, it was not considered clinically significant in the study subjects. nih.gov

The following table summarizes the observed interactions between (S)-(-)-Tolvaptan and P-gp modulators or substrates.

Table 1: Interaction of (S)-(-)-Tolvaptan with P-glycoprotein Modulators and Substrates

| Interacting Drug | Role of Interacting Drug | Effect on (S)-(-)-Tolvaptan | Effect on Interacting Drug | Reference |

|---|---|---|---|---|

| Cyclosporine | P-gp Inhibitor | Potential for increased exposure; dose reduction may be needed. | Not specified. | hres.camdpi.com |

| Digoxin | P-gp Substrate | No clinically relevant impact on (S)-(-)-Tolvaptan exposure. | Cmax increased by 30%; AUC increased by 20%. | nih.govotsuka-us.comsimsrc.edu.insamsca.com |

Co-administration with Diuretics and Other Therapies

The clinical application of (S)-(-)-Tolvaptan often involves its use alongside other cardiovascular medications, including diuretics and antihypertensives.

Co-administration with Diuretics:

Studies have shown that the co-administration of (S)-(-)-Tolvaptan with loop diuretics (like furosemide) or thiazide diuretics (like hydrochlorothiazide) is generally safe and well-tolerated. nih.govresearchgate.net The primary aquaretic effect of (S)-(-)-Tolvaptan does not appear to be altered by the concurrent use of these diuretics. nih.govresearchgate.netnih.gov Research indicates that (S)-(-)-Tolvaptan alone produces a greater 24-hour urine volume than either furosemide (B1674285) or hydrochlorothiazide (B1673439) alone. nih.govsamsca.com Adding furosemide or hydrochlorothiazide to (S)-(-)-Tolvaptan treatment did not result in a significant additional increase in 24-hour urine output compared to (S)-(-)-Tolvaptan monotherapy. nih.govsamsca.com

While the combination is generally safe, co-administration with diuretics can increase the risk of an overly rapid correction of serum sodium. simsrc.edu.in This necessitates close monitoring of serum sodium levels in patients receiving such combination therapies. simsrc.edu.in

Table 2: Effects of Co-administration of (S)-(-)-Tolvaptan with Diuretics

| Co-administered Diuretic | Effect on Pharmacokinetics | Effect on Pharmacodynamics (Urine Output) | Safety Finding | Reference |

|---|---|---|---|---|

| Furosemide | No clinically relevant impact on (S)-(-)-Tolvaptan exposure. | 24-hour urine volume similar to (S)-(-)-Tolvaptan alone. | Combination was safe and well-tolerated. | nih.govsamsca.com |

| Hydrochlorothiazide | No clinically relevant impact on (S)-(-)-Tolvaptan exposure. | 24-hour urine volume similar to (S)-(-)-Tolvaptan alone. | Combination was safe and well-tolerated. | nih.govsamsca.com |

Co-administration with Other Therapies:

In clinical trials, (S)-(-)-Tolvaptan has been used concomitantly with other cardiovascular drugs such as beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, and angiotensin receptor blockers (ARBs). simsrc.edu.insamsca.com A key observation from these studies is the potential for increased serum potassium. The co-administration of (S)-(-)-Tolvaptan with ACE inhibitors, ARBs, and potassium-sparing diuretics was associated with a 1-2% higher incidence of hyperkalemia compared to when these agents were given with a placebo. simsrc.edu.insamsca.com Therefore, monitoring serum potassium levels is recommended for patients receiving (S)-(-)-Tolvaptan in conjunction with other drugs known to increase serum potassium. hres.camdpi.comsimsrc.edu.in

Table 3: Interaction of (S)-(-)-Tolvaptan with Other Cardiovascular Therapies

| Co-administered Drug Class | Observed Interaction | Clinical Recommendation | Reference |

|---|---|---|---|

| Angiotensin Receptor Blockers (ARBs) | ~1-2% higher incidence of hyperkalemia vs. placebo. | Monitor serum potassium levels. | simsrc.edu.insamsca.com |

| Angiotensin-Converting Enzyme (ACE) Inhibitors | ~1-2% higher incidence of hyperkalemia vs. placebo. | Monitor serum potassium levels. | simsrc.edu.insamsca.com |